2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(1-methylpiperidin-4-yl)oxy-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-8-16-10(12(13,14)15)7-11(17-8)19-9-3-5-18(2)6-4-9/h7,9H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDKMHVRYPINHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCN(CC2)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable β-diketone and a formamide derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the 1-Methylpiperidin-4-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyrimidine ring with 1-methylpiperidin-4-ol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Materials Science: It can be utilized in the development of advanced materials with specific electronic or optical properties.
Biological Research: The compound may serve as a probe or ligand in studies involving receptor binding and signal transduction pathways.
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidines
Substituent Variations and Electronic Effects
*Calculated based on molecular formula.
Key Observations:
Substituent Influence on Bioactivity: The target compound’s 1-methylpiperidin-4-yloxy group provides moderate steric bulk and basicity compared to olanzapine’s piperazinyl group, which has higher polarity and hydrogen-bonding capacity . This may reduce blood-brain barrier penetration but improve metabolic stability. Sulfur-containing analogs (e.g., ethylthio in 19a/21, ethylsulfinyl in 33) exhibit enhanced electron-withdrawing effects and redox activity, making them suitable for electrochemical detection or radiopharmaceutical applications .
Trifluoromethyl Positioning :
- All compounds retain the 6-(trifluoromethyl) group, critical for hydrophobic interactions and resistance to oxidative metabolism. However, substituents at position 4 (e.g., piperidinyloxy vs. methoxyphenyl) dictate target selectivity. For instance, olanzapine’s piperazinyl group targets dopamine/serotonin receptors , while fluorobenzyloxy in 19a/21 may enhance affinity for CNS receptors .
Applications :
Research Findings and Implications
- Metabolic Stability : The target compound’s piperidinyloxy group likely reduces first-pass metabolism compared to olanzapine’s piperazinyl group, which is prone to N-demethylation .
- Synthetic Accessibility : Ethylthio/sulfinyl analogs (19a/21, 33) require multi-step synthesis involving thiolation and oxidation, whereas the target compound can be synthesized via nucleophilic substitution of a chloropyrimidine precursor .
- Toxicity Considerations : Methylsulfonyl groups (as in ) may increase hepatotoxicity risk compared to the target compound’s neutral ether linkage.
Biological Activity
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and implications in therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine core with notable substituents:
- Trifluoromethyl group at position 6, enhancing lipophilicity and biological activity.
- Methyl group at position 2, which may influence the compound's interaction with biological targets.
- 1-Methylpiperidin-4-yloxy group at position 4, contributing to its pharmacological profile.
The biological activity of this compound is attributed to its interaction with various molecular targets. It is hypothesized that the compound modulates enzyme activities or receptor functions through binding at active or allosteric sites, thereby influencing signaling pathways associated with various physiological responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including A549 (lung cancer), MiaPaCa-2 (pancreatic cancer), and HCT-116 (colon cancer) cells. The mechanism involves cell cycle arrest and the induction of late-stage apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | Apoptosis Induction (%) | Cell Cycle Arrest Phase |
|---|---|---|
| A549 | 42% late apoptosis | G0/G1 |
| MiaPaCa-2 | 23% late apoptosis | S phase |
| HCT-116 | 15% late apoptosis | G0/G1 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It shows promise as a potential treatment for central nervous system disorders due to its ability to cross the blood-brain barrier. The piperidine moiety may enhance its interaction with neurotransmitter receptors.
Case Studies
-
Study on Apoptotic Mechanisms : A study conducted on the efficacy of the compound in inducing apoptosis revealed that it significantly increased the percentage of cells in late apoptosis compared to controls, suggesting its potential as an anticancer agent.
- Findings : The compound activated caspase pathways leading to programmed cell death in treated cell lines.
- Neuroprotective Effects : Research exploring the neuroprotective properties indicated that the compound could mitigate neuronal damage in vitro, offering insights into its potential application in neurodegenerative diseases.
Q & A
Q. What are the common synthetic routes for 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]-6-(trifluoromethyl)pyrimidine, and what key intermediates are involved?
Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. A representative route includes:
Pyrimidine Core Formation : Condensation of trifluoromethyl-substituted pyrimidine precursors with methyl groups under acidic conditions (e.g., H2SO4 catalysis).
Piperidinyloxy Substitution : Reaction of 4-chloro-6-(trifluoromethyl)pyrimidine derivatives with 1-methylpiperidin-4-ol in polar aprotic solvents (e.g., DMF) using K2CO3 as a base at 80–100°C for 8–12 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures.
Q. Key Intermediates :
- 4-Chloro-6-(trifluoromethyl)pyrimidine
- 1-Methylpiperidin-4-ol
Critical Parameters : Solvent polarity, temperature control, and stoichiometric ratios impact yield (typically 40–60% after optimization) .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized for purity assessment?
Methodological Answer: Structural Characterization :
- NMR Spectroscopy : 1H/13C/19F NMR to confirm substituent positions and trifluoromethyl group integration. For example, 19F NMR shows a singlet near δ -60 ppm for CF3 .
- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) for molecular ion validation (e.g., [M+H]+ at m/z 322.1432) .
Q. Purity Assessment :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time consistency.
- Melting Point : Sharp range (e.g., 145–147°C) indicates crystalline purity.
Q. What strategies are effective for optimizing reaction conditions to enhance yield and minimize byproducts?
Methodological Answer: Optimization Approaches :
- Catalyst Screening : Use Pd/C or CuI for coupling steps to reduce side reactions (e.g., dehalogenation).
- Solvent Effects : Test DMSO vs. DMF for improved solubility of intermediates .
- DoE (Design of Experiments) : Vary temperature (60–100°C), base (K2CO3 vs. Cs2CO3), and reaction time to identify robust conditions.
Q. Case Study :
Q. Byproduct Mitigation :
- TLC Monitoring : Early detection of intermediates (Rf = 0.3 in ethyl acetate/hexane 1:1).
- Quenching Protocols : Addition of ice-cwater to halt reactions and precipitate impurities.
Q. How can researchers evaluate the bioactivity of this compound in vivo, and what models are appropriate?
Methodological Answer: In Vivo Bioactivity Protocols :
Animal Models : Use Sprague–Dawley rats or CD-1 mice for pharmacokinetic (PK) and efficacy studies.
Dosing : Administer orally (10–50 mg/kg) or intravenously (2–5 mg/kg) with vehicle controls (e.g., 5% DMSO in saline).
Analgesic Activity : Assess via thermal plate test (55°C), measuring latency to paw-licking .
Q. Data Analysis :
Q. Challenges :
- Lipophilicity : LogP ~2.5 (predicted) may require formulation tweaks (e.g., PEG-based carriers) for bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
